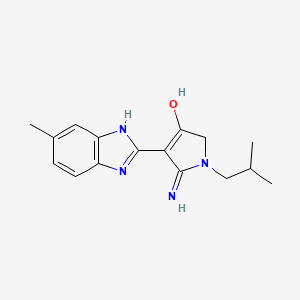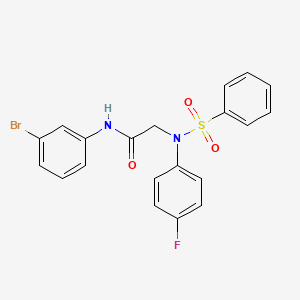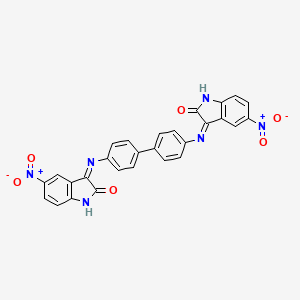
5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(2-methylpropyl)-2H-pyrrol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(2-methylpropyl)-2H-pyrrol-3-ol” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(2-methylpropyl)-2H-pyrrol-3-ol” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Ring: Starting with o-phenylenediamine and reacting it with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reactions: The benzimidazole and pyrrole rings are then coupled through various organic reactions, such as Suzuki or Heck coupling, to form the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using metal catalysts like palladium or nickel to facilitate coupling reactions.
Solvents: Choosing appropriate solvents that can dissolve reactants and products efficiently.
Temperature and Pressure: Controlling reaction temperature and pressure to optimize reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
“5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(2-methylpropyl)-2H-pyrrol-3-ol” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, “5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(2-methylpropyl)-2H-pyrrol-3-ol” can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules like proteins and nucleic acids can be explored.
Medicine
In medicinal chemistry, the compound can be investigated for its potential therapeutic applications. Its structure suggests it could act as an enzyme inhibitor or receptor antagonist, making it a candidate for drug development.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(2-methylpropyl)-2H-pyrrol-3-ol” would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-imino-4-(1H-benzimidazol-2-yl)-1-(2-methylpropyl)-2H-pyrrol-3-ol
- 5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(propyl)-2H-pyrrol-3-ol
- 5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(2-methylpropyl)-2H-pyrrol-3-one
Uniqueness
The uniqueness of “5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(2-methylpropyl)-2H-pyrrol-3-ol” lies in its specific substitution pattern and the presence of both benzimidazole and pyrrole rings. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-1-(2-methylpropyl)-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-9(2)7-20-8-13(21)14(15(20)17)16-18-11-5-4-10(3)6-12(11)19-16/h4-6,9,17,21H,7-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJAPUMFQSKUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)CC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4-phenyl-2,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B6109067.png)
![2-methyl-N-(1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6109071.png)

![5-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-(4-pyridinylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6109086.png)
![1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZINO]-2-METHOXY-1-ETHANONE](/img/structure/B6109093.png)
![4,4,4-trifluoro-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]butanamide](/img/structure/B6109104.png)
![(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)(4-phenoxyphenyl)methanone](/img/structure/B6109126.png)
![(2Z)-2-[(E)-(5-bromo-2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B6109129.png)
methanone](/img/structure/B6109143.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6109154.png)
![METHYL (5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6109159.png)
![2-(MORPHOLIN-4-YL)-5-(THIOPHEN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B6109167.png)
![2-[2-(4-tert-butylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6109188.png)
